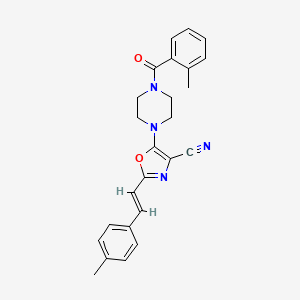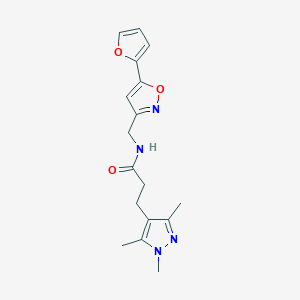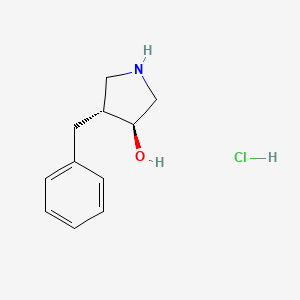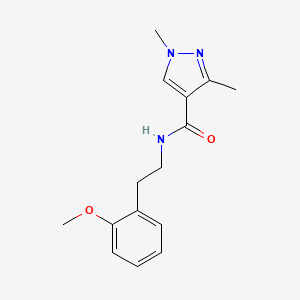
N-(4-acetylphenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound N-(4-acetylphenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide is a chemical entity that appears to be related to a class of compounds known for their potential therapeutic applications. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the acetamide linkage and the quinolinone backbone are common to the compounds discussed in the papers. These structural features are often associated with biological activity, including antiproliferative, antiviral, and kinase inhibition properties.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting from basic aromatic compounds and proceeding through acylation, alkylation, and cyclization steps. For example, the synthesis of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives is described, which involves the formation of acetamide linkages and the introduction of quinolinone moieties . Similarly, the synthesis of N-(3-Cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide involves acetylation, ethylation, and a thermal cyclization process to yield the desired product . These methods could provide insights into the potential synthetic routes for N-(4-acetylphenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide.
Molecular Structure Analysis
The molecular structure of compounds similar to the one is characterized by the presence of a quinolinone core, which is a bicyclic system combining a benzene ring with a pyridine ring that bears a keto group. This core is often modified with various substituents that can influence the compound's biological activity. The presence of an acetamide group is also significant, as it can affect the compound's solubility, stability, and interaction with biological targets .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for their biological activity. For instance, the introduction of specific substituents through acylation can significantly alter the compound's affinity for various enzymes or receptors. The cyclization reactions that form the quinolinone ring are also critical, as they establish the compound's core structure, which is essential for its function .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, stability, and reactivity, are determined by their molecular structure. The acetamide linkage and the quinolinone core contribute to the overall hydrophobicity and potential hydrogen bonding interactions. These properties are important for the compound's bioavailability and its ability to cross cell membranes to reach its target sites .
Eigenschaften
IUPAC Name |
N-(4-acetylphenyl)-2-(1-oxo-2-prop-2-enylisoquinolin-5-yl)oxyacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-3-12-24-13-11-18-19(22(24)27)5-4-6-20(18)28-14-21(26)23-17-9-7-16(8-10-17)15(2)25/h3-11,13H,1,12,14H2,2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSBRGEFDXAYLBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2C=CN(C3=O)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[[3,5-Bis(trifluoromethyl)phenyl]methyl]amino]-4-[[(9R)-10,11-dihydro-6'-methoxycinchonan-9-yl]amino]-3-cyclobutene-1,2-dione](/img/structure/B2543828.png)
![(2-methoxy-6,11-dihydrobenzo[c][1]benzoxepin-11-yl) N-(4-methylphenyl)sulfonylcarbamate](/img/structure/B2543831.png)

![2-fluoro-5-[[4-[[(E)-2-phenylethenyl]sulfonylamino]benzoyl]amino]benzamide](/img/structure/B2543835.png)



![(R)-1-{(SP)-2-[Di(2-furyl)phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine](/img/structure/B2543839.png)
![2,3,5,6-tetramethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2543842.png)
![2-Ethyl-5-((2-fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2543843.png)
![Diethyl({2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl})amine](/img/structure/B2543844.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2543845.png)
![1-Ethyl-4-[4-(oxiran-2-ylmethoxy)phenyl]triazole](/img/structure/B2543847.png)